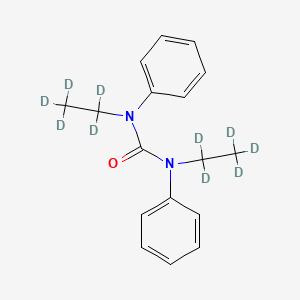

1,3-Diethyl-1,3-diphenylurea-d10

Description

Contextualization of Urea (B33335) Derivatives in Chemical Sciences

Urea and its derivatives are a cornerstone of organic and medicinal chemistry. The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile building block found in numerous bioactive compounds and clinically approved drugs. acs.orgnih.gov These compounds are integral to the development of new therapeutic agents, with applications ranging from anticancer and anti-inflammatory drugs to antimicrobial agents. ontosight.ainih.gov The ability of the ureido group to form strong intermolecular hydrogen bonds also makes urea derivatives valuable in the field of supramolecular chemistry, where they are used to construct complex assemblies like capsules, polymers, and gels. researchgate.net

The synthesis of urea derivatives is a well-established area of chemical research, with traditional methods often involving the reaction of amines with phosgene (B1210022) or isocyanates. nih.gov However, ongoing research focuses on developing safer and more environmentally friendly synthetic routes. nih.gov The diverse applications of urea derivatives also extend to materials science and organocatalysis, highlighting their broad importance in the chemical sciences. nih.gov

Significance of Isotopic Labeling in Chemical Research

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or biological pathways. wikipedia.orgnumberanalytics.com By replacing one or more atoms in a molecule with a stable, non-radioactive isotope like deuterium (B1214612) (²H), researchers can create a "labeled" compound that is chemically identical to its unlabeled counterpart but can be distinguished using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcernobioscience.com

This ability to track molecules is invaluable for a wide range of applications. In metabolic research, isotopically labeled compounds help to elucidate complex biochemical pathways. studysmarter.co.uk In drug development, they are used to study absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. cernobioscience.com Furthermore, isotopically labeled compounds, such as 1,3-Diethyl-1,3-diphenylurea-d10 (B1157768), serve as ideal internal standards in quantitative analysis, allowing for precise and accurate measurements of the unlabeled analyte. cernobioscience.com

Research Landscape of 1,3-Diethyl-1,3-diphenylurea (B122622) and its Deuterated Analogue

1,3-Diethyl-1,3-diphenylurea, also known as ethyl centralite, is a symmetrical urea derivative. sigmaaldrich.comnih.gov It has been a subject of research primarily due to its use as a stabilizer in smokeless powders and propellants. sigmaaldrich.comchemicalbook.comwikipedia.org Its role is to control the burning rate and prevent the degradation of the propellant over time. wikipedia.org The compound is also a known component of gunshot residue (GSR), making it relevant in forensic science for determining if a firearm has been recently discharged. wikipedia.orgpharmaffiliates.com

The deuterated analogue, 1,3-Diethyl-1,3-diphenylurea-d10, is the isotope-labeled version of ethyl centralite. pharmaffiliates.com Its primary application in academic and industrial research is as an internal standard for the quantitative analysis of its non-deuterated counterpart. pharmaffiliates.com The presence of ten deuterium atoms significantly increases its molecular weight, allowing for clear differentiation in mass spectrometry-based analyses. scbt.comclearsynth.com

Scope and Objectives of Academic Inquiry on 1,3-Diethyl-1,3-diphenylurea-d10

The academic inquiry into 1,3-Diethyl-1,3-diphenylurea-d10 is primarily focused on its application as an analytical standard. The main objectives of research involving this compound include:

Developing and validating analytical methods: Researchers aim to create robust and sensitive methods for the detection and quantification of 1,3-Diethyl-1,3-diphenylurea in various matrices, such as environmental samples or forensic evidence. The use of the d10-labeled compound is crucial for ensuring the accuracy of these methods.

Forensic analysis: A key area of investigation is the use of 1,3-Diethyl-1,3-diphenylurea-d10 to improve the reliability of gunshot residue analysis.

Propellant stability studies: Understanding the degradation pathways of smokeless powders is essential for their safe storage and use. The deuterated standard aids in accurately measuring the concentration of the stabilizer and its degradation products over time. scientificlabs.co.uk

Compound Information Table

| Compound Name | Synonyms |

| 1,3-Diethyl-1,3-diphenylurea | Ethyl centralite, N,N′-Diethyl-N,N′-diphenylurea, Carbamite wikipedia.orgclearsynth.com |

| 1,3-Diethyl-1,3-diphenylurea-d10 | N,N′-Diethyl-N,N′-diphenylurea-d10, Centralite-d10 clearsynth.com |

| Aniline (B41778) | |

| Phosgene | |

| Isocyanates |

Chemical Properties

| Property | 1,3-Diethyl-1,3-diphenylurea | 1,3-Diethyl-1,3-diphenylurea-d10 |

| Molecular Formula | C₁₇H₂₀N₂O sigmaaldrich.comnih.gov | C₁₇H₁₀D₁₀N₂O scbt.comclearsynth.com |

| Molecular Weight | 268.35 g/mol sigmaaldrich.comnih.gov | 278.42 g/mol scbt.comclearsynth.com |

| CAS Number | 85-98-3 sigmaaldrich.comwikipedia.org | 2514951-22-3 pharmaffiliates.com |

| Melting Point | 73-75 °C sigmaaldrich.com | Not specified |

| Boiling Point | Not specified | Not specified |

| Solubility | Soluble in acetone (B3395972) and ethanol (B145695); insoluble in water. sigmaaldrich.com | Not specified |

| Appearance | Solid sigmaaldrich.com | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

278.41 g/mol |

IUPAC Name |

1,3-bis(1,1,2,2,2-pentadeuterioethyl)-1,3-diphenylurea |

InChI |

InChI=1S/C17H20N2O/c1-3-18(15-11-7-5-8-12-15)17(20)19(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |

InChI Key |

PZIMIYVOZBTARW-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diethyl 1,3 Diphenylurea and Deuterated Variants

Strategies for the Preparation of 1,3-Diethyl-1,3-diphenylurea (B122622)

The construction of the 1,3-diethyl-1,3-diphenylurea molecule hinges on the formation of a central urea (B33335) carbonyl group flanked by two nitrogen atoms, each bearing an ethyl and a phenyl substituent.

Conventional Synthetic Routes and Reaction Mechanisms

Traditional methods for the synthesis of N,N'-disubstituted ureas often rely on the reaction of secondary amines with a suitable carbonyl source.

One of the most established methods involves the reaction of N-ethylaniline with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as triphosgene. chemicalbook.com In this reaction, two equivalents of N-ethylaniline react with one equivalent of phosgene. The mechanism proceeds through the nucleophilic attack of the nitrogen atom of N-ethylaniline on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of hydrogen chloride. A second N-ethylaniline molecule then reacts with the resulting N-ethyl-N-phenylcarbamoyl chloride intermediate to form the final product, 1,3-diethyl-1,3-diphenylurea, with the elimination of another molecule of hydrogen chloride. The presence of a base is often required to neutralize the HCl byproduct. vedantu.comdoubtnut.com

Another conventional approach utilizes the reaction of an aryl carbamoyl (B1232498) chloride with an amine. For instance, N-ethyl-N-phenylcarbamoyl chloride can be reacted with N-ethylaniline to yield 1,3-diethyl-1,3-diphenylurea. A specific method involves charging a reaction vessel with aryl carbamoyl chlorides, potassium carbonate (KHCO3), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a solvent such as 1,4-dioxane. rsc.org The mixture is heated, and after workup, the desired urea is obtained. rsc.org

A summary of conventional reaction parameters is presented in Table 1.

Table 1: Conventional Synthetic Routes for 1,3-Diethyl-1,3-diphenylurea| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Typical Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| N-Ethylaniline | Phosgene/Triphosgene | Base (e.g., pyridine, triethylamine) | Inert solvent (e.g., toluene, dichloromethane) | 0 °C to room temperature | chemicalbook.comvedantu.comdoubtnut.com |

| Aryl Carbamoyl Chlorides | N-Ethylaniline | Pd(PPh₃)₄, KHCO₃ | 1,4-Dioxane | 100 °C, 48 h | rsc.org |

Catalytic Approaches in Urea Synthesis

Catalytic methods offer more efficient and environmentally benign alternatives to conventional routes, often avoiding hazardous reagents like phosgene. Palladium-catalyzed carbonylation reactions are prominent in this area. researchgate.net

A general strategy for the synthesis of N,N'-disubstituted ureas involves the palladium-catalyzed oxidative carbonylation of amines with carbon monoxide. nih.gov While a specific example for 1,3-diethyl-1,3-diphenylurea is not detailed in the provided results, the general mechanism involves the reaction of an amine with a palladium(II) catalyst and CO. This forms a carbamoyl-palladium intermediate, which can then react with another amine molecule to yield the urea and a reduced palladium(0) species. An oxidant is required to regenerate the Pd(II) catalyst for the next cycle.

Another phosgene-free catalytic route is the reductive carbonylation of nitroarenes. researchgate.net For the synthesis of the related 1,3-diphenylurea (B7728601), nitrobenzene (B124822) can be catalytically carbonylated in the presence of a palladium(II)-diphosphine catalyst. researchgate.netresearchgate.net This approach could potentially be adapted for N-substituted anilines, although the specific conditions would require optimization.

Isotopic Labeling Techniques for 1,3-Diethyl-1,3-diphenylurea-d10 (B1157768)

The synthesis of 1,3-diethyl-1,3-diphenylurea-d10 requires the specific incorporation of deuterium (B1214612) into the two ethyl groups of the molecule.

Deuteration Methodologies for Urea Derivatives

The synthesis of 1,3-diethyl-1,3-diphenylurea-d10 can be achieved by employing deuterated precursors. A logical synthetic strategy would be the reaction of N-ethyl-d5-aniline with a suitable carbonyl source.

The preparation of the N-ethyl-d5-aniline precursor can be accomplished through several methods. One approach is the reductive amination of acetaldehyde-d4 (B137916) with aniline (B41778), followed by reduction of the resulting imine. Another method involves the reaction of aniline with ethyl-d5-bromide.

Alternatively, direct H/D exchange on N-ethylaniline can be performed. Excellent deuterium enrichment at the benzylic-CH₂ position of 4-ethylaniline (B1216643) has been achieved using D₂O as the deuterium source with a palladium on carbon (Pd/C) and aluminum powder catalyst system. nih.gov This suggests that the ethyl groups of N-ethylaniline could be deuterated under similar conditions. Ruthenium-catalyzed H/D exchange reactions using D₂O have also been shown to be effective for the deuteration of aromatic ketones at the α-carbonyl and aromatic ortho-positions, which could be applicable to the ethyl groups of N-ethylaniline. nih.gov

Precursor Selection and Deuterium Incorporation Efficiency

The key to achieving high deuterium incorporation in 1,3-diethyl-1,3-diphenylurea-d10 lies in the selection and purity of the deuterated precursors. To obtain the d10 isotopologue, where both ethyl groups are fully deuterated (C₂D₅), the most direct route involves the synthesis and use of N-ethyl-d5-aniline.

This precursor can be synthesized from commercially available ethyl-d5-amine (B107494) or its hydrochloride salt. nih.govsigmaaldrich.comsigmaaldrich.com For example, ethyl-d5-amine can be reacted with a phenyl-introducing reagent. The efficiency of the final deuterium incorporation is directly dependent on the isotopic purity of the starting ethyl-d5-amine, which is often available with high atom % D. sigmaaldrich.com

Radiosynthesis Considerations for Carbon Isotope Labeling (e.g., ¹¹C, ¹⁴C) of Related Urea Frameworks

The introduction of carbon isotopes, such as the short-lived positron emitter ¹¹C (t½ ≈ 20.4 min) for PET imaging or the long-lived β-emitter ¹⁴C for metabolic studies, into the urea backbone is of significant interest. nih.govsemanticscholar.org

A general and robust method for the synthesis of ¹¹C- and ¹⁴C-labeled ureas involves the use of isotopically labeled carbon dioxide ([¹¹C]CO₂ or [¹⁴C]CO₂). nih.govsemanticscholar.org One powerful technique is the Staudinger aza-Wittig (SAW) reaction. semanticscholar.orgnih.gov In this approach, an amine and an azide (B81097) are reacted with labeled CO₂ in the presence of a phosphine (B1218219). This method is known for its wide substrate scope and high yields. semanticscholar.org

Another prevalent method is the palladium(II)-mediated oxidative carbonylation using labeled carbon monoxide ([¹¹C]CO or [¹⁴C]CO). nih.gov This reaction allows for the synthesis of both symmetrical and unsymmetrical ureas from amines and labeled CO. nih.gov The reaction is believed to proceed through a labeled isocyanate intermediate. nih.gov These methods are advantageous as they often can be performed as the final step in the synthesis, which is crucial for short-lived isotopes like ¹¹C. nih.gov

Table 2 summarizes key aspects of isotopic labeling techniques for urea frameworks.

Table 2: Isotopic Labeling Strategies for Urea Frameworks| Isotope | Labeling Precursor | Key Methodology | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Deuterium (d10) | N-ethyl-d5-aniline | Reaction with a carbonyl source (e.g., phosgene equivalent) | Aprotic solvent, controlled temperature | nih.govnih.govsigmaaldrich.com |

| Carbon-11 (¹¹C) | [¹¹C]CO₂ | Staudinger Aza-Wittig (SAW) with an amine and an azide | Rapid, often at room or elevated temperature | semanticscholar.orgnih.gov |

| Carbon-11 (¹¹C) | [¹¹C]CO | Palladium(II)-mediated oxidative carbonylation of amines | Pd(II) catalyst, oxidant | nih.gov |

| Carbon-14 (¹⁴C) | [¹⁴C]CO₂ | Staudinger Aza-Wittig (SAW) or other CO₂ fixation methods | Stoichiometric use of [¹⁴C]CO₂, often with a phosphine reagent | nih.govsemanticscholar.orgnih.gov |

Purification and Isolation Protocols for Synthesized Compounds

Following the synthesis, a series of purification and isolation steps are essential to obtain the target compound with high purity.

The initial workup of the reaction mixture typically involves cooling it to room temperature and quenching the reaction with water. The product is then extracted from the aqueous phase using an organic solvent, commonly ethyl acetate (B1210297). The organic layers are combined, washed, and dried. chemicalbook.com

For further purification, column chromatography is a highly effective technique. rsc.org Specifically, flash chromatography using a silica (B1680970) gel stationary phase has been reported for the purification of urea derivatives. A common mobile phase or eluent system for this separation is a mixture of ethyl acetate and petroleum ether, for instance, in a 30:70 volume-to-volume ratio. This method can achieve a high product recovery rate.

After chromatography, the solvent is removed under vacuum to yield the purified solid product. The purity of the final compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). sielc.comanalytice.com The melting point of the non-deuterated 1,3-Diethyl-1,3-diphenylurea is in the range of 73-75 °C. chemicalbook.comsigmaaldrich.com

Table 2: Purification and Isolation Parameters

| Technique | Description | Key Parameters |

|---|---|---|

| Extraction | Separation of the product from the aqueous reaction mixture. | Solvent: Ethyl Acetate. chemicalbook.com |

| Flash Chromatography | Purification of the crude product based on polarity. | Stationary Phase: Silica gel. Eluent: Ethyl acetate/petroleum ether (30:70 v/v). |

| Recrystallization | Alternative purification method for solid compounds. | Solvents for related ureas include ethanol (B145695) or boiling water. prepchem.com |

| Purity Analysis | Verification of the compound's purity. | Methods: HPLC, GC-MS, Melting Point Determination. sielc.comanalytice.comsigmaaldrich.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Diethyl 1,3 Diphenylurea D10

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of deuterated compounds like 1,3-Diethyl-1,3-diphenylurea-d10 (B1157768), a combination of ¹H, ¹³C, and ²H NMR techniques provides a comprehensive understanding of the molecular structure and the success of the isotopic labeling.

¹H NMR Spectroscopy for Non-Deuterated Moieties

The ¹H NMR spectrum of 1,3-Diethyl-1,3-diphenylurea-d10 is simplified significantly compared to its non-deuterated counterpart due to the replacement of the ten phenyl protons with deuterium (B1214612). The spectrum, therefore, exclusively displays signals corresponding to the ethyl groups.

The expected ¹H NMR spectrum will show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an ethyl group. The integration of these signals would correspond to the ten non-deuterated protons of the two ethyl groups. The absence of signals in the aromatic region (typically around 7.0-7.5 ppm) is a primary indicator of successful deuteration of the phenyl rings.

For comparison, the ¹H NMR spectral data for the non-deuterated 1,3-Diethyl-1,3-diphenylurea (B122622) is presented below. chemicalbook.com

Table 1: ¹H NMR Spectral Data of 1,3-Diethyl-1,3-diphenylurea

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.1 | Triplet | 6H | CH₃ |

| ~3.7 | Quartet | 4H | CH₂ |

| ~7.2-7.4 | Multiplet | 10H | Aromatic-H |

Note: Data is for the non-deuterated compound and serves as a reference.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For 1,3-Diethyl-1,3-diphenylurea-d10, the spectrum will show signals for the carbonyl carbon and the two carbons of the ethyl groups. The signals for the deuterated phenyl carbons will be significantly suppressed and split into multiplets due to C-D coupling, making them difficult to observe under standard ¹³C NMR conditions.

The chemical shifts of the ethyl carbons are not expected to be significantly altered by the deuteration of the phenyl rings. The carbonyl carbon signal should also remain largely unaffected.

The ¹³C NMR spectral data for the non-deuterated 1,3-Diethyl-1,3-diphenylurea is provided for reference. chemicalbook.com

Table 2: ¹³C NMR Spectral Data of 1,3-Diethyl-1,3-diphenylurea

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~13.5 | CH₃ |

| ~43.0 | CH₂ |

| ~126.0 | Aromatic C-H (para) |

| ~127.0 | Aromatic C-H (ortho) |

| ~129.0 | Aromatic C-H (meta) |

| ~142.0 | Aromatic C-N |

| ~164.0 | C=O |

Note: Data is for the non-deuterated compound and serves as a reference.

Deuterium NMR (²H NMR) for Isotopic Purity Assessment

Deuterium (²H) NMR spectroscopy is the most direct method for confirming the presence and location of deuterium atoms in a molecule. The ²H NMR spectrum of 1,3-Diethyl-1,3-diphenylurea-d10 would be expected to show a broad signal in the aromatic region, corresponding to the ten deuterium atoms on the phenyl rings. The chemical shift in the ²H spectrum is identical to the corresponding proton in the ¹H spectrum.

The integration of the deuterium signal, relative to a known standard, can be used to determine the isotopic enrichment of the compound. The absence of any signals in the aliphatic region would confirm that deuteration has occurred specifically on the phenyl groups.

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Enrichment

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and assessing its isotopic composition. High-resolution mass spectrometry and tandem mass spectrometry provide detailed structural information.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For 1,3-Diethyl-1,3-diphenylurea-d10, the expected monoisotopic mass is 278.1959 m/z. The experimentally measured mass should be in close agreement with this theoretical value, confirming the incorporation of ten deuterium atoms. The molecular weight of the non-deuterated compound is 268.35 g/mol . scbt.com

Table 3: Theoretical Masses for Isotopologues of 1,3-Diethyl-1,3-diphenylurea

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 1,3-Diethyl-1,3-diphenylurea | C₁₇H₂₀N₂O | 268.1576 |

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which can be used for structural elucidation. The fragmentation of the [M+H]⁺ ion of 1,3-Diethyl-1,3-diphenylurea-d10 is expected to proceed through several key pathways.

Isotope Ratio Mass Spectrometry for Precision Measurement

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of a sample with extremely high precision. In the context of 1,3-Diethyl-1,3-diphenylurea-d10, where ten hydrogen atoms on the phenyl rings are replaced with deuterium, IRMS serves as a definitive method for verifying the level of isotopic enrichment and ensuring the compound's suitability as an internal standard for quantitative mass spectrometry-based assays.

When analyzed, the deuterated compound and its non-deuterated counterpart will exhibit a distinct mass-to-charge (m/z) ratio difference. IRMS can precisely measure the ratio of the d10 isotopologue to any residual non-deuterated (d0) or partially deuterated species. This precision is critical for applications such as pharmacokinetic studies or environmental monitoring where the labeled compound is used to spike a sample, allowing for accurate quantification of the unlabeled analyte by correcting for sample loss during preparation and ionization variance in the mass spectrometer. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in identification and separation from interfering compounds. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for 1,3-Diethyl-1,3-diphenylurea (non-deuterated) Note: Data for the non-deuterated analogue. CCS values provide information on the ion's shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 269.16484 | 165.0 |

| [M+Na]⁺ | 291.14678 | 168.9 |

| [M-H]⁻ | 267.15028 | 173.7 |

| [M+K]⁺ | 307.12072 | 167.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of 1,3-Diethyl-1,3-diphenylurea is characterized by several key absorption bands that confirm its structure. uh.edu

For the deuterated analogue, 1,3-Diethyl-1,3-diphenylurea-d10, the spectrum is expected to be very similar, with one major, predictable difference: the vibrations associated with the phenyl C-H bonds will be shifted to lower frequencies due to the heavier mass of deuterium. The core functional groups' vibrations, however, remain characteristic identifiers.

A prominent feature in the spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea (B33335) group. Another key region involves the C–N stretching vibrations. Theoretical calculations based on Density Functional Theory (DFT) have assigned the intense IR frequency at 1278 cm⁻¹ to the N–C–N asymmetrical stretching, coupled with C–N and C–C–C stretching modes. uh.edu The phenyl rings exhibit characteristic C-H and C-C vibrations, including out-of-plane bending below 750 cm⁻¹. uh.edu

Table 2: Key IR Vibrational Frequencies for 1,3-Diethyl-1,3-diphenylurea Note: Data for the non-deuterated analogue. For the d10 isotopologue, phenyl C-H stretching and bending modes would be replaced by C-D modes at lower wavenumbers.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1278 | Intense | N-C-N asymmetrical stretching, C-N stretching |

| 710 | Strong | Phenyl ring out-of-plane bending |

| 695 | Strong | Phenyl ring out-of-plane bending |

X-ray Crystallography for Solid-State Structure Determination

The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The molecule exhibits non-crystallographic C₂ symmetry. nih.govnih.gov The coordination environment around the nitrogen atoms is nearly planar, a result of both amide-type resonance with the carbonyl group and interaction with the aromatic π-system of the phenyl rings. researchgate.netnih.gov

Table 3: Crystal Data and Structure Refinement for 1,3-Diethyl-1,3-diphenylurea

| Parameter | Value |

| Chemical formula | C₁₇H₂₀N₂O |

| Molar mass | 268.35 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.6990 (5) |

| b (Å) | 16.7622 (10) |

| c (Å) | 10.6011 (5) |

| β (°) | 118.854 (4) |

| Volume (ų) | 1509.52 (14) |

| Z | 4 |

| Temperature (K) | 200 |

| Radiation type | Mo Kα |

| R[F² > 2σ(F²)] | 0.049 |

| wR(F²) | 0.141 |

| Source: nih.govresearchgate.net |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular forces. In the solid state of 1,3-Diethyl-1,3-diphenylurea, the dominant interactions are C–H···O contacts. nih.govresearchgate.net These interactions involve a hydrogen atom on one of the phenyl rings (specifically, the one meta to the nitrogen atom) and the carbonyl oxygen atom of an adjacent molecule. nih.gov

These C–H···O contacts link the molecules into centrosymmetric dimers. nih.govnih.gov Using graph-set analysis, this hydrogen-bonding motif is described with the descriptor R²₂(14). nih.gov The packing of these dimers results in a structure where the closest distance between the centroids of two adjacent phenyl rings is 3.8938 (11) Å. nih.govresearchgate.net

Conformational Analysis in the Crystalline State

The conformation of the 1,3-Diethyl-1,3-diphenylurea molecule in the crystal is significantly influenced by electronic effects. The interaction between the nitrogen lone pairs and the π-systems of both the carbonyl group and the phenyl rings leads to a marked planarization of the environment around the nitrogen atoms. researchgate.netnih.gov The nitrogen atoms are displaced by only 0.183 (1) Å and -0.180 (1) Å from the planes defined by their bonded atoms (one carbonyl carbon, one ethyl carbon, and one phenyl carbon). nih.govresearchgate.net

The two phenyl rings are not coplanar. The least-squares planes defined by the carbon atoms of the two phenyl rings enclose an angle of 40.31 (4)°. nih.govresearchgate.net This twisted conformation minimizes steric hindrance between the two bulky substituted phenyl groups.

Mechanistic and Degradation Pathway Investigations of 1,3 Diethyl 1,3 Diphenylurea

Photochemical Degradation Studiesnih.govresearchgate.net

The photochemical behavior of 1,3-diethyl-1,3-diphenylurea (B122622), commonly known as Ethyl Centralite (EC), has been the subject of investigation, particularly in the context of its role as a stabilizer in propellants. sigmaaldrich.comscbt.comsigmaaldrich.com Studies have utilized photochemically induced fluorescence (PIF) to understand its degradation under various environmental conditions. nih.govresearchgate.net

Influence of Environmental Factors (e.g., UV Irradiation, Oxygen)nih.gov

The degradation of 1,3-diethyl-1,3-diphenylurea is significantly influenced by exposure to ultraviolet (UV) radiation and the presence of oxygen. Research has demonstrated that UV irradiation is a key driver for the transformation of this otherwise non-fluorescent molecule into fluorescent derivatives. nih.gov The duration of UV exposure is a critical parameter, with studies employing specific irradiation times to induce and monitor the photochemical process. researchgate.net

The presence of oxygen also plays a role in the photochemical pathway, affecting the nature and distribution of the resulting degradation products. nih.gov The influence of the solvent medium has also been noted, with studies conducted in various solvents such as water, methanol, acetonitrile, and chloroform (B151607) to understand how polarity affects the degradation process. nih.gov

Table 1: Investigated Environmental Factors in the Photochemical Study of 1,3-Diethyl-1,3-diphenylurea

| Factor Investigated | Conditions/Variables | Reference |

| Light Source | UV Irradiation | nih.gov |

| Atmosphere | Oxygen Dependence | nih.gov |

| Solvent Type | Water, Methanol, Acetonitrile, Chloroform | nih.gov |

| Exposure Time | 4 minutes for PIF determination | researchgate.net |

Identification of Photolytic Decomposition Products via Mass Spectrometrynih.gov

To elucidate the photochemical mechanism, decomposition products of 1,3-diethyl-1,3-diphenylurea have been identified using mass spectrometry. nih.gov This analytical technique is crucial for determining the mass-to-charge ratio of the various chemical species formed upon UV irradiation, allowing for their structural identification. While the specific identities of all photolytic products are not detailed in the available literature abstracts, the use of mass spectrometry confirms that the parent molecule breaks down into multiple smaller compounds. nih.govresearchgate.net For the d10 analogue, these fragments would exhibit a predictable mass increase corresponding to the number of deuterated ethyl groups they contain.

Mechanistic Pathways of Photo-Induced Transformations

The photochemical transformation of 1,3-diethyl-1,3-diphenylurea is initiated by the absorption of UV energy. This excitation can lead to several potential degradation pathways. A plausible primary step involves the homolytic cleavage of the nitrogen-carbonyl (N-CO) bond or the nitrogen-ethyl (N-CH2CH3) bond.

Another significant pathway, suggested by photochemically induced fluorescence studies, involves intramolecular rearrangement. The absorption of UV light can promote the formation of new, fluorescent species. nih.gov One proposed mechanism for similar aromatic compounds is a photo-Fries rearrangement, which could lead to the migration of an ethyl or phenyl group on the aromatic ring. Subsequent reactions of these initial products, influenced by the presence of oxygen and the solvent, would lead to the array of final decomposition products detected by mass spectrometry.

Thermal Degradation and Stability Profiling

While specific thermal degradation studies for 1,3-diethyl-1,3-diphenylurea are not extensively detailed in the reviewed literature, research on the closely related model compound, 1,3-diphenylurea (B7728601) (DPU), provides significant insight into the expected thermal behavior. mdpi.comutwente.nl

Studies on DPU show that it decomposes at elevated temperatures to produce phenyl isocyanate and aniline (B41778). mdpi.comresearchgate.net This reaction typically requires temperatures above 240°C in a solvent-free system and proceeds with high conversion and selectivity at temperatures between 350°C and 450°C in a flow reactor. mdpi.comutwente.nl The primary mechanism is the cleavage of the urea (B33335) linkage. mdpi.com

By analogy, the thermal degradation of 1,3-diethyl-1,3-diphenylurea is expected to proceed via a similar cleavage of the C-N bonds of the urea core, which could yield N-ethyl-N-phenylisocyanate and N-ethylaniline. The presence of the ethyl groups may introduce additional, more complex decomposition reactions at higher temperatures.

Table 2: Thermal Decomposition of 1,3-Diphenylurea (DPU) in a Flow Reactor *

| Temperature (°C) | DPU Conversion (mol%) | Phenyl Isocyanate Yield (mol%) | Aniline Yield (mol%) | Reference |

| 350 | ~70 | >60 | >60 | mdpi.com |

| 450 | ~90 | ~85 | ~85 | mdpi.com |

| *Data is for the analogous compound 1,3-diphenylurea and serves as a model for the potential behavior of 1,3-diethyl-1,3-diphenylurea. |

Hydrolytic Stability Assessments

Specific experimental studies detailing the hydrolytic stability of 1,3-diethyl-1,3-diphenylurea were not found in the available literature. However, the general chemical nature of N,N'-disubstituted ureas provides an indication of their stability. The molecule contains amide-like linkages, where resonance between the nitrogen lone pairs and the carbonyl group imparts significant stability to the C-N bonds. nih.gov This resonance stabilization suggests that the compound is likely stable to hydrolysis under neutral pH conditions at ambient temperatures. However, hydrolysis could be induced under strongly acidic or basic conditions, which would catalyze the cleavage of the amide-like bonds, although this has not been experimentally demonstrated in the sources reviewed.

Oxidative Degradation Mechanisms

Direct studies on the oxidative degradation of 1,3-diethyl-1,3-diphenylurea are limited. However, insights can be drawn from research on analogous compounds. For instance, a study on the oxidation of 1,3-diphenyl thiourea (B124793) (the thio-analog) using a permanganate-based oxidizing agent found that the reaction yielded 1,3-diphenylurea. humanjournals.com This indicates that the urea functional group itself is a stable product under these specific oxidative conditions, while the thiocarbonyl group is converted to a carbonyl. This suggests a notable resistance of the diphenylurea core to this type of oxidation. The degradation of 1,3-diethyl-1,3-diphenylurea would likely require more aggressive oxidizing conditions, potentially targeting the ethyl groups or the phenyl rings.

Enzyme-Mediated Transformations of Related Urea Derivatives

The study of enzyme-mediated transformations of urea derivatives is crucial for understanding their metabolic fate and potential biological activities. While specific research on the enzymatic degradation of 1,3-Diethyl-1,3-diphenylurea is not extensively documented, investigations into related diphenylurea compounds provide significant insights into the types of enzymatic reactions these molecules can undergo. These studies highlight the role of various enzymes in modifying the structure of urea derivatives, which can lead to either activation or detoxification of the compounds.

Research into the biotransformation of compounds structurally related to 1,3-Diethyl-1,3-diphenylurea has revealed that enzymes such as hydrolases, oxidoreductases, and transferases can catalyze a range of reactions. These transformations often target the urea linkage, the phenyl groups, or the alkyl substituents, leading to metabolites with altered physicochemical and biological properties.

Detailed Research Findings

Recent studies have explored the interaction of diphenylurea derivatives with specific enzymes, shedding light on their potential as enzyme inhibitors and the structural features that govern these interactions.

One area of investigation has been the role of 1,3-diphenylurea (DPU) derivatives as inhibitors of endocytosis. nih.govnih.gov These compounds have been shown to interfere with clathrin-mediated endocytosis, a key pathway for the cellular entry of various substances and pathogens. nih.govnih.gov The proposed mechanism involves the transport of chloride ions across lipid membranes by the DPU derivatives, which disrupts the intracellular chloride homeostasis essential for proper vesicular trafficking. nih.govnih.gov This action highlights a functional enzymatic interaction, where the derivatives modulate the activity of cellular processes that are enzyme-dependent.

Another significant area of research has been the synthesis and evaluation of diphenylurea-clubbed imine analogs as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov A series of these synthetic derivatives displayed potent inhibitory activity against α-glucosidase, with IC₅₀ values indicating strong binding to the enzyme's active site. nih.gov Docking studies revealed that the urea moiety of these compounds forms crucial hydrogen bonds with key amino acid residues, such as Glu277 and Asn350, within the active site of the enzyme. nih.gov The hydrophobic interactions between the phenyl rings of the derivatives and the hydrophobic pockets of the enzyme also contribute significantly to their inhibitory potential. nih.gov

The biotransformation of other related nitrogen-containing compounds has also been studied. For instance, N-phenyl cyclohexenylimide has been shown to undergo reduction of its carbonyl groups to hydroxyl groups in a fermenting maize system, a process mediated by the enzymatic machinery of microorganisms present. academicjournals.org This demonstrates the potential for reductive transformations of the carbonyl group in urea derivatives.

The following table summarizes the in vitro α-glucosidase inhibitory activity of a selection of synthesized diphenylurea-clubbed imine analogs.

| Compound | R1 Group | R2 Group | α-Glucosidase IC₅₀ (µM) |

|---|---|---|---|

| 3a | Various | C₉H₁₂O₂ | 3.96 |

| 3b | Various | C₉H₁₂O₂ | 8.42 |

| 3c | Various | C₉H₁₂O₂ | 12.67 |

| 3d | Various | C₉H₁₂O₂ | 15.23 |

| 3e | Various | C₉H₁₂O₂ | 20.11 |

| 3f | Various | C₉H₁₂O₂ | 25.89 |

| 3g | Various | C₉H₁₂O₂ | 30.45 |

| 3h | Various | C₉H₁₂O₂ | 35.78 |

| 3i | Various | C₉H₁₂O₂ | 40.33 |

| 3j | Various | C₉H₁₂O₂ | 42.19 |

| 3k | Various | C₉H₁₂O₂ | 45.55 |

| Acarbose (Control) | - | - | 875.41 ± 1.16 |

Data sourced from a study on diphenylurea-clubbed imine analogs as α-glucosidase inhibitors. nih.gov

These findings collectively suggest that diphenylurea derivatives are metabolically active and can interact with a variety of enzymes, leading to significant biological effects. The transformations are highly dependent on the specific substituents on the urea backbone and the phenyl rings, which influence the molecule's susceptibility to enzymatic attack and its affinity for enzyme active sites.

Theoretical and Computational Studies of 1,3 Diethyl 1,3 Diphenylurea

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. For 1,3-Diethyl-1,3-diphenylurea (B122622), DFT calculations can predict its most stable three-dimensional shape (conformation) and provide details on bond lengths, bond angles, and electronic properties.

Experimental data from X-ray crystallography for the non-deuterated 1,3-Diethyl-1,3-diphenylurea serves as a crucial benchmark for these theoretical calculations. iucr.orgresearchgate.netnih.gov The crystal structure reveals that the molecule possesses a non-crystallographic C₂ symmetry. nih.goviucr.org The nitrogen atoms exhibit a nearly planar coordination environment, a result of both amide-type resonance with the carbonyl group and interaction with the aromatic π-systems of the phenyl rings. iucr.orgnih.gov The two phenyl rings are not in the same plane; the least-squares planes of the phenyl rings form a significant angle of 40.31(4)°. researchgate.netiucr.org

A typical DFT study would involve geometry optimization, starting from the experimental crystal structure coordinates. A functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), is commonly used for such organic molecules to balance accuracy and computational cost. nih.gov The optimization process finds the minimum energy structure in the gas phase or in a simulated solvent environment. The results from such a hypothetical calculation would be expected to show excellent agreement with the experimental data, validating the computational model.

Table 1: Comparison of Experimental and Hypothetical DFT-Calculated Geometric Parameters for 1,3-Diethyl-1,3-diphenylurea Note: DFT values are hypothetical examples based on typical performance for similar molecules and are for illustrative purposes.

| Parameter | Experimental Value (X-ray Crystallography) iucr.org | Hypothetical DFT-Calculated Value (Gas Phase) |

|---|---|---|

| C=O Bond Length | 1.23 Å | 1.24 Å |

| C-N (Amide) Bond Length | 1.37 Å | 1.38 Å |

| N-C (Ethyl) Bond Length | 1.473 Å | 1.475 Å |

| N-C (Phenyl) Bond Length | 1.435 Å | 1.438 Å |

| N-C-N Bond Angle | 116.5° | 116.2° |

| Phenyl Ring Dihedral Angle | 40.31° | 42.5° |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule flexes, rotates, and changes its shape in response to its environment (e.g., in a solvent or at a certain temperature). mun.cacresset-group.com

For 1,3-Diethyl-1,3-diphenylurea, MD simulations are particularly useful for exploring its conformational landscape, which is defined by the rotation around several key single bonds: the C-N bonds and the N-phenyl bonds. These simulations can reveal:

The relative stability of different conformers (e.g., cis/trans arrangements of the phenyl and ethyl groups relative to the carbonyl group). nih.gov

The energy barriers for rotation around these bonds.

The flexibility of the ethyl chains and the rotational dynamics of the phenyl rings.

The nature of intramolecular and intermolecular interactions, such as the C-H···O contacts that lead to the formation of dimers in the crystal structure. iucr.org

MD simulations on related urea-based systems have been used to understand their stabilizing or destabilizing effects on proteins and their aggregation behavior in solution. rsc.orgrsc.org For 1,3-Diethyl-1,3-diphenylurea, simulations could quantify the conformational flexibility and identify the most populated conformational states in solution, which may differ from the single conformation observed in the solid crystal lattice. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Diphenylurea Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific property. numberanalytics.comnih.gov Phenylurea derivatives are a well-known class of herbicides, and QSAR models have been successfully developed to predict their ecotoxicological hazards. researchgate.netnih.gov

The first step in QSAR is to calculate molecular descriptors, which are numerical values that represent different aspects of a molecule's structure. nih.gov For a series of diphenylurea derivatives, these descriptors would typically fall into several categories:

Hydrophobicity Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting how a molecule will distribute itself in biological systems.

Electronic Descriptors: These include ionization potential, electron affinity, dipole moment, and atomic charges. They describe the electronic properties of the molecule and are often calculated using quantum mechanical methods.

Steric/Topological Descriptors: These describe the size and shape of the molecule, such as molecular weight, surface area, volume, and connectivity indices.

For a hypothetical QSAR study on herbicidal diphenylureas, a dataset of compounds with known activity (e.g., IC₅₀ values for inhibiting a target enzyme) would be assembled, and their descriptors calculated.

Table 2: Hypothetical Molecular Descriptors for a Series of Diphenylurea Derivatives Note: This table is a representative example for illustrative purposes.

| Compound | logP | Dipole Moment (Debye) | Molecular Weight (g/mol) | Herbicidal Activity (pIC₅₀) |

|---|---|---|---|---|

| Derivative 1 | 3.1 | 2.5 | 254.3 | 5.2 |

| Derivative 2 | 3.5 | 2.8 | 288.8 | 5.8 |

| 1,3-Diethyl-1,3-diphenylurea | 3.8 | 3.1 | 268.4 | 4.9 |

| Derivative 4 | 4.2 | 3.0 | 302.4 | 6.1 |

| Derivative 5 | 2.9 | 3.5 | 272.3 | 5.5 |

Once descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical model. nih.gov The goal is to create an equation that can predict the activity of new compounds based on their descriptor values.

A hypothetical MLR model for the herbicidal activity of diphenylureas might look like this:

pIC₅₀ = 0.8 * logP - 0.5 * Dipole_Moment + 0.01 * Molecular_Weight + 2.5

The quality and predictive power of a QSAR model are assessed using statistical metrics:

R² (Coefficient of Determination): Indicates how well the model fits the training data. An R² of 0.86 was achieved for a model predicting phenylurea toxicity. nih.gov

Q² (Cross-validated R²): Measures the model's ability to predict the activity of compounds that were not used to build it.

External Validation: The model's predictive performance is tested on an independent set of compounds.

Successful QSAR models for phenylureas have shown that hydrophobicity and electronic properties are key descriptors influencing their toxicity. researchgate.netnih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties, which can then be compared with experimental spectra for validation and interpretation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov For 1,3-Diethyl-1,3-diphenylurea, this would allow for the assignment of specific peaks in its experimental IR and Raman spectra to particular molecular motions, such as the characteristic C=O stretching vibration, N-H bending (in related primary/secondary ureas), and phenyl ring modes. Theoretical studies on urea (B33335) and its derivatives have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) in NMR spectra can also be predicted computationally. rsc.org For 1,3-Diethyl-1,3-diphenylurea-d10 (B1157768), calculations could predict the ¹³C and ¹⁵N chemical shifts. Comparing these with experimental data helps to confirm the molecular structure in solution. researchgate.net The deuteration of the phenyl rings would lead to the disappearance of their signals in the ¹H NMR spectrum and a change in the splitting patterns of adjacent nuclei. Studies on deuterated urea have demonstrated the power of combining NMR experiments with simulations to understand complex phenomena like chemical exchange. nih.govacs.org

The correlation between predicted and experimental spectra provides a powerful method for confirming the identity and structure of a synthesized compound and for understanding its electronic environment in detail.

Applications of 1,3 Diethyl 1,3 Diphenylurea D10 in Specialized Research Contexts

Forensic Chemical Analysis Method Development

In forensic science, the detection and quantification of organic compounds from explosive and gunshot residues are paramount for investigative purposes. 1,3-Diethyl-1,3-diphenylurea-d10 (B1157768) is instrumental in the development and validation of robust analytical methods for these trace residues.

Ethyl centralite is a common stabilizer found in smokeless powders and various propellants. mod.gov.rssigmaaldrich.com Its presence in post-blast debris can be a key indicator of the type of explosive used. rsc.org The development of sensitive and reliable analytical methods for detecting ethyl centralite and its degradation products is a significant area of forensic research. researchgate.net

1,3-Diethyl-1,3-diphenylurea-d10 is employed as an internal standard in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to accurately quantify ethyl centralite in complex post-blast samples. rsc.org The use of a deuterated standard helps to compensate for sample loss during extraction and cleanup, as well as for variations in instrument response, thereby improving the accuracy and precision of the results.

Research has focused on optimizing extraction techniques, such as solid-phase microextraction (SPME), and analytical conditions to enhance the detection of propellant components like ethyl centralite from post-blast debris. rsc.org For instance, studies have explored different extraction temperatures and times to maximize the recovery of analytes for subsequent GC-MS analysis. rsc.org The use of 1,3-Diethyl-1,3-diphenylurea-d10 in these method development studies ensures the reliability of the quantification of the target analyte, ethyl centralite.

Table 1: Analytical Methods for Ethyl Centralite in Explosive Residue

| Analytical Technique | Sample Type | Purpose of 1,3-Diethyl-1,3-diphenylurea-d10 | Key Findings |

|---|---|---|---|

| GC-MS | Post-blast debris | Internal standard for quantification | Enables accurate determination of ethyl centralite concentrations in complex matrices. rsc.org |

| LC-MS | Post-blast debris | Internal standard for quantification | High-performance liquid chromatography is suitable for non-volatile organic explosives. ukm.my |

| SPME-GC-MS | Smokeless powder residue | Internal standard in method development | Optimization of extraction parameters for enhanced sensitivity. rsc.org |

The ability to detect minute quantities of explosive residues is crucial in forensic investigations. Methodological advancements aim to lower the limits of detection (LOD) and enhance the specificity of the analysis. The use of isotopically labeled standards like 1,3-Diethyl-1,3-diphenylurea-d10 is integral to these advancements.

In techniques such as Direct Analysis in Real Time (DART) coupled with mass spectrometry, which allows for rapid analysis of samples with minimal preparation, the use of a deuterated internal standard can improve quantitative accuracy. researchgate.net While DART-MS is often used for qualitative screening, the inclusion of an internal standard can facilitate semi-quantitative or quantitative analyses.

Furthermore, research into novel fluorimetric methods has been conducted to determine the presence of ethyl centralite. researchgate.netnih.gov These methods are based on the generation of fluorescent derivatives from the non-fluorescent ethyl centralite molecule through UV irradiation. researchgate.netnih.gov While these studies may not directly use the deuterated form, the validation of such new methods often relies on established techniques like GC-MS or LC-MS, where 1,3-Diethyl-1,3-diphenylurea-d10 would be the preferred internal standard for ensuring accuracy.

Table 2: Trace Detection Methodologies for Ethyl Centralite

| Methodology | Detection Principle | Role of Isotopic Labeling | Limit of Detection (LOD) |

|---|---|---|---|

| GC-MS | Mass-to-charge ratio | Internal standard for accurate quantification. rsc.org | Low ng to pg range |

| LC-MS | Mass-to-charge ratio | Internal standard for accurate quantification. ukm.my | Sub-ppb levels rsc.org |

| Photochemically Induced Fluorescence (PIF) | UV irradiation to produce fluorescent derivatives | Not directly used, but validates against MS methods. researchgate.netnih.gov | 2 x 10⁻⁸ mol L⁻¹ researchgate.netnih.gov |

Environmental Fate and Transport Research Methodologies

Understanding how explosive-related compounds behave in the environment is essential for assessing contamination and developing remediation strategies. Isotopic labeling is a powerful tool in these environmental studies. researchgate.net

1,3-Diethyl-1,3-diphenylurea-d10 can be used as a tracer to study the environmental fate and transport of ethyl centralite. researchgate.net By introducing a known amount of the deuterated compound into a controlled environmental system (e.g., a soil column or water microcosm), researchers can track its movement, degradation, and transformation over time.

The distinct mass of the deuterated compound allows it to be differentiated from any pre-existing, unlabeled ethyl centralite in the environment. This enables precise measurement of degradation rates and the identification of breakdown products without interference from background levels of the contaminant. Such studies are crucial for modeling the persistence and potential impact of propellant residues in soil and water systems. researchgate.net

Developing methods to detect and quantify trace levels of contaminants in complex environmental samples like soil, water, and sediment is a significant analytical challenge. The presence of numerous other organic and inorganic compounds can interfere with the analysis.

The use of 1,3-Diethyl-1,3-diphenylurea-d10 as an internal standard is critical for developing reliable analytical methods for ethyl centralite in these matrices. Techniques like LC-MS/MS are often employed due to their high selectivity and sensitivity. The deuterated standard, added at the beginning of the sample preparation process, accounts for any loss of the analyte during extraction and cleanup steps, such as solid-phase extraction (SPE). This ensures that the final calculated concentration of ethyl centralite in the environmental sample is accurate and reflects the true level of contamination.

Advanced Materials Science Research (e.g., Stabilizer Studies from an Analytical Perspective)

From an analytical standpoint, 1,3-Diethyl-1,3-diphenylurea-d10 is a valuable tool in materials science, particularly in the study of propellants and explosives. researchgate.net Ethyl centralite is added to these materials to prevent their decomposition and extend their shelf life. mod.gov.rssigmaaldrich.com

The stability and degradation of these energetic materials are of utmost importance for safety and performance. Analytical methods are developed to monitor the concentration of stabilizers like ethyl centralite and their degradation products over time and under various storage conditions. dtic.mil

In these studies, 1,3-Diethyl-1,3-diphenylurea-d10 is used as an internal standard to accurately quantify the remaining ethyl centralite and its transformation products in the material. This allows researchers to understand the kinetics of the degradation process and to predict the safe lifetime of the propellant. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose, and the use of a deuterated standard enhances the reliability of the quantitative data obtained. researchgate.netresearchgate.netnih.gov This information is critical for the development of more stable energetic materials and for ensuring the safety of existing stockpiles.

Analytical Assessment of Stabilizer Performance in Propellants

The chemical stability of nitrocellulose-based propellants is a critical factor in their safety and performance. Over time, these propellants undergo decomposition, releasing nitrogen oxides (NOx) which can catalyze further degradation, potentially leading to autoignition. To prevent this, stabilizers are added to the propellant formulation. One such commonly used stabilizer is 1,3-Diethyl-1,3-diphenylurea (B122622), also known as Ethyl Centralite (EC). sigmaaldrich.com The primary function of this stabilizer is to react with the NOx gases as they form, thereby slowing the decomposition rate of the propellant and extending its safe and effective service life.

The analytical assessment of stabilizer performance is paramount for the surveillance and shelf-life prediction of munitions. This assessment involves monitoring the concentration of the stabilizer and its primary degradation products within the propellant over time. As the propellant ages, the stabilizer is consumed. The rate of this consumption serves as a key indicator of the propellant's remaining stability and is used to predict its safe storage and operational limits. researchgate.net

To achieve precise and accurate quantification of the stabilizer content, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are employed. researchgate.netanalytice.com In these sophisticated analytical methods, an internal standard is essential for reliable quantification. This is the specific role of 1,3-Diethyl-1,3-diphenylurea-d10 .

1,3-Diethyl-1,3-diphenylurea-d10 is a deuterated isotopologue of the Ethyl Centralite stabilizer. In this context, "d10" signifies that the ten hydrogen atoms on the two phenyl rings have been replaced with deuterium (B1214612) atoms. Because its chemical and physical properties are nearly identical to the non-deuterated stabilizer, it behaves in the same way during sample extraction and analysis. However, its increased mass (due to the ten deuterium atoms) allows it to be distinguished from the native stabilizer by the mass spectrometer.

By adding a precise amount of 1,3-Diethyl-1,3-diphenylurea-d10 to the propellant extract before analysis, it serves as an internal standard. This allows for the correction of any variations or losses that might occur during sample preparation and injection into the analytical instrument. The ratio of the analytical signal of the target stabilizer (Ethyl Centralite) to the signal of the known-concentration internal standard (1,3-Diethyl-1,3-diphenylurea-d10) enables highly accurate determination of the stabilizer's concentration in the sample.

Research findings from propellant aging studies demonstrate a clear correlation between storage time (especially at elevated temperatures to simulate accelerated aging) and the depletion of the stabilizer. The data generated from these analyses are crucial for building kinetic models that predict the long-term behavior of the propellant under various storage conditions.

Research Findings: Stabilizer Depletion Over Time

The following table represents typical data obtained from an accelerated aging study of a double-base propellant stabilized with Ethyl Centralite. The concentration of the stabilizer is measured at various time points using an analytical method such as HPLC or GC-MS, with 1,3-Diethyl-1,3-diphenylurea-d10 used as an internal standard for quantification.

| Storage Time (Days) | Ethyl Centralite Concentration (% w/w) | Stabilizer Depletion (%) |

|---|---|---|

| 0 | 1.50 | 0.0 |

| 15 | 1.28 | 14.7 |

| 30 | 1.05 | 30.0 |

| 45 | 0.83 | 44.7 |

| 60 | 0.61 | 59.3 |

The analysis of stabilizer degradation products also provides valuable information about the state of the propellant. As Ethyl Centralite reacts with nitrogen oxides, it forms various nitrated and nitrosated derivatives. The identification and quantification of these products, again facilitated by the use of internal standards, can offer a more detailed picture of the specific degradation pathways occurring within the propellant.

Analytical Method Parameters

The table below outlines typical parameters for a GC-MS method used to quantify Ethyl Centralite in propellant samples, highlighting the role of the deuterated internal standard.

| Parameter | Specification |

|---|---|

| Instrument | Gas Chromatograph - Mass Spectrometer (GC-MS) |

| Analytical Method | In-house validated method analytice.com |

| Analyte | 1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite) |

| Internal Standard | 1,3-Diethyl-1,3-diphenylurea-d10 |

| Quantification Ions (m/z) | Specific ions for Analyte and Internal Standard |

| Limit of Quantification (LOQ) | Approximately 10 ppb analytice.com |

Future Research Directions and Emerging Methodologies for 1,3 Diethyl 1,3 Diphenylurea D10

The evolution of analytical and synthetic chemistry continues to open new avenues for the application and study of isotopically labeled compounds like 1,3-Diethyl-1,3-diphenylurea-d10 (B1157768). Future research is poised to integrate advanced technologies and methodologies to enhance its utility as an internal standard, improve its synthesis, and predict its behavior with greater accuracy.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1,3-Diethyl-1,3-diphenylurea-d10 that influence experimental design?

- Key Properties :

- Melting Point : 71.5–72.5°C (lit.) .

- Solubility : Soluble in acetone, benzene, and ethanol; insoluble in water .

- Molecular Symmetry : Non-crystallographic C2 symmetry observed in crystal structures .

Q. Which spectroscopic and chromatographic methods are validated for characterizing 1,3-Diethyl-1,3-diphenylurea-d10?

- Recommended Techniques :

- Spectrophotometry : Photochemically induced fluorescence (PIF) enables trace-level quantification (detection limits ~0.1 ppm) .

- HPLC : Provides higher specificity for quantifying degradation derivatives in propellant matrices .

- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-N stretch) confirm urea functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC and spectrophotometric data when analyzing 1,3-Diethyl-1,3-diphenylurea-d10 in complex matrices?

- Root Causes :

- Matrix interference (e.g., propellant additives) may quench fluorescence in PIF but not affect HPLC .

- Deuterium isotope effects in -d10 analogs alter retention times or spectral baselines .

- Methodology :

Sample Pre-Treatment : Use solid-phase extraction (SPE) to isolate the compound from interferents .

Internal Standards : Deuterated analogs (-d10) improve HPLC quantification accuracy via isotope dilution .

Statistical Validation : Apply Bland-Altman analysis to assess agreement between methods .

Q. What crystallographic challenges arise with deuterated analogs like 1,3-Diethyl-1,3-diphenylurea-d10, and how can SHELX software address them?

- Challenges :

- Deuterium’s lower neutron scattering length complicates hydrogen-bonding network analysis .

- Isotopic substitution may reduce crystal symmetry, requiring advanced refinement .

- SHELX Workflow :

Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve deuterium positions .

Refinement : SHELXL’s restraints (DFIX, DANG) stabilize geometry during least-squares refinement .

Validation : Check ADPs (anisotropic displacement parameters) to avoid overfitting .

Q. How can degradation pathways of 1,3-Diethyl-1,3-diphenylurea-d10 in propellant formulations be systematically tracked?

- Analytical Strategy :

- Accelerated Aging : Expose samples to elevated temperatures (e.g., 70°C) and humidity to simulate long-term stability .

- LC-MS/MS : Identify degradation products (e.g., N-ethylaniline) via fragmentation patterns .

- Kinetic Modeling : Fit degradation data to first-order models to predict shelf life .

- Contradictions : Discrepancies between lab-aged and field samples require environmental factor adjustments (e.g., UV exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.